D-[1-13C]Tagatose is a stable isotopically labeled form of D-tagatose, a ketohexose sugar that serves as an epimer of D-fructose. This compound is notable for its low caloric content and potential health benefits, including its role as a sweetener in food products and its applications in scientific research. D-tagatose is derived from natural sources and can be synthesized through various methods, making it a versatile compound in both food technology and biochemical studies.
D-tagatose is naturally found in small quantities in certain fruits and dairy products. It can also be produced from lactose through enzymatic processes or chemical isomerization. The compound has been identified in the exudates of the cacao tree and certain lichens, indicating its presence in diverse biological systems .
D-tagatose belongs to the class of carbohydrates known as monosaccharides, specifically ketohexoses. As an epimer of D-fructose, it differs at the C-4 position, which influences its biochemical properties and metabolic pathways.
The synthesis of D-[1-13C]tagatose typically involves the epimerization of D-fructose at the C-4 position. Two prominent methods for synthesizing this compound include:
The synthesis process typically requires purification steps to isolate the desired product from by-products and unreacted starting materials. Chromatographic techniques are commonly employed to achieve high purity levels necessary for both food applications and research purposes.
D-tagatose has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol. Its structural formula can be represented as follows:
This structure highlights its keto group at C-2 and hydroxyl groups at other carbon positions, characteristic of hexoses.
Nuclear Magnetic Resonance (NMR) spectroscopy is frequently used to analyze the molecular structure of D-tagatose, providing insights into its chemical environment and confirming its identity through distinct chemical shifts observed for each carbon atom .
D-tagatose can participate in various chemical reactions typical of carbohydrates, including:
The enzymatic conversion process generally operates optimally at temperatures between 50°C to 70°C and pH levels around 5.5 to 7.0, ensuring high yields while minimizing by-products .
The mechanism by which D-tagatose exerts its effects involves several pathways depending on its application:
Research indicates that D-tagatose may promote beneficial metabolic effects, such as reducing blood glucose levels post-meal when consumed as part of a carbohydrate-rich diet.
D-tagatose exhibits specific optical activity with a specific rotation ranging from -4° to -5.6° in a 1% aqueous solution . It also has a heat of solution measured at -42.3 kJ/kg at 20°C.
D-[1-13C]Tagatose has various scientific uses:
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